3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
The compound “3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of azabicyclo[3.2.1]octane . Azabicyclo[3.2.1]octane derivatives are often used in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride” are not available, similar azabicyclo[3.2.1]octane derivatives have been synthesized using various methods . These methods often involve complex organic reactions and the use of catalysts .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride” would likely be determined by theoretical methods such as B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The 2-azabicyclo[3.2.1]octane scaffold, to which our compound belongs, has garnered significant interest in drug discovery. Its unique structure combines a six-membered nitrogen heterocycle fused to a cyclopentane ring. Researchers have explored its potential as a synthetic intermediate for total synthesis and as a core structure in drug development . Notably, this scaffold has been studied for its affinity toward α4β2 neuronal nicotinic acetylcholine receptors, making it relevant for neurological drug design.
Organic Synthesis
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: serves as an essential raw material and intermediate in organic synthesis. Its versatile reactivity allows chemists to create more complex molecules by functionalizing its core structure. Researchers have employed it in the synthesis of various bioactive compounds, pharmaceuticals, and agrochemicals .
Photochemistry and Photocatalysis
Interest in this compound extends to photochemistry and photocatalysis. Its unique architecture provides opportunities for light-induced reactions, which are valuable in green chemistry and sustainable processes. Researchers explore its behavior under different light conditions, aiming to develop novel synthetic methodologies .
Biomass Valorization
In recent years, there has been growing interest in utilizing biomass-derived compounds. Our compound is part of this trend, as researchers investigate its potential for valorizing renewable resources. Photochemical transformations and other innovative approaches allow for the conversion of biomass feedstocks into valuable chemicals .
Synthetic Organic Chemistry
The bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane presents synthetic challenges, making it an exciting target for organic chemists. Strategies for accessing this scaffold involve both 6-endo-type and 5-endo-type reactions, leading to diverse derivatives. Researchers continue to explore its reactivity and develop efficient synthetic routes .
Total Synthesis of Target Molecules
Finally, our compound plays a crucial role in the total synthesis of specific target molecules. By incorporating it as a key intermediate, researchers achieve complex structures efficiently. Its presence in the synthetic pathways of various natural products and pharmaceuticals underscores its importance in chemical synthesis .
Future Directions
properties
IUPAC Name |
3-(3-methylbutylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-9(2)3-4-10-7-11-5-6-12(8-10)13-11;/h4,9,11-13H,3,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPZNZRXKICKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C1CC2CCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride |
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